molecular formula C16H8Br3NO3 B12131144 6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B12131144
M. Wt: 502.0 g/mol
InChI Key: YPTJNQPOTJAVDM-UHFFFAOYSA-N
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Description

6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Properties

Molecular Formula

C16H8Br3NO3

Molecular Weight

502.0 g/mol

IUPAC Name

6,8-dibromo-N-(4-bromophenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C16H8Br3NO3/c17-9-1-3-11(4-2-9)20-15(21)12-6-8-5-10(18)7-13(19)14(8)23-16(12)22/h1-7H,(H,20,21)

InChI Key

YPTJNQPOTJAVDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by the introduction of a carboxamide group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of de-brominated or partially brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of de-brominated or partially brominated compounds.

    Substitution: Formation of substituted chromene derivatives with various functional groups.

Scientific Research Applications

6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
  • N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6-bromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of multiple bromine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of bromine atoms and the carboxamide group contribute to its distinct properties compared to other similar compounds.

Biological Activity

6,8-Dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine atoms at positions 6 and 8, and a carboxamide group at position 3 of the chromene ring. Its unique structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

The molecular formula of 6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is C18H13Br2NO3C_{18}H_{13}Br_2NO_3 with a molecular weight of 451.1 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H13Br2NO3
Molecular Weight451.1 g/mol
IUPAC Name6,8-dibromo-N-(4-bromophenyl)-2-oxochromene-3-carboxamide
InChI KeyWVNWUEVAWGAJKN-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)C

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. Such inhibition can be crucial in treating diseases like cancer and inflammation.
  • Receptor Modulation : It may interact with cellular receptors, modulating signal transduction pathways that are essential for cell survival and proliferation.
  • Induction of Apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells, which is a desirable effect in cancer therapy.

Biological Activity Studies

Several studies have evaluated the biological activities of related chromene derivatives, providing insights into the potential effects of 6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide.

  • Anticancer Activity : Chromene derivatives have been tested against various cancer cell lines. For instance, compounds similar to 6,8-dibromo derivatives have shown significant cytotoxicity against breast cancer (MCF-7) and other tumor cell lines. These studies suggest that structural modifications can enhance anticancer properties.
    • Example Study : A study reported that certain brominated chromenes exhibited IC50 values as low as 5 µM against MCF-7 cells, indicating potent anticancer activity.
  • Anti-inflammatory Properties : The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been observed in related compounds. This suggests that the compound may possess anti-inflammatory properties beneficial for conditions such as arthritis.
    • Example Study : Compounds derived from the chromene structure demonstrated significant inhibition of COX enzymes with IC50 values ranging from 10 µM to 20 µM.
  • Antioxidant Activity : The ability to scavenge free radicals has been noted in some studies on chromene derivatives. This property is crucial for preventing oxidative stress-related diseases.
    • Example Study : A series of chromene derivatives were evaluated for their antioxidant capacity using DPPH radical scavenging assays, showing effective scavenging activity comparable to standard antioxidants.

Case Studies

Several case studies highlight the biological significance of chromene derivatives:

  • Case Study 1 : A derivative similar to 6,8-dibromo-N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide was tested for its effect on apoptosis in cancer cells. The study found that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
  • Case Study 2 : Another study focused on the anti-inflammatory effects of a brominated chromene derivative in an animal model of arthritis. Results showed a significant reduction in inflammatory markers and improved joint function following treatment.

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